molecular formula C11H12N2O B1431737 (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1394051-16-1

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1431737
M. Wt: 188.23 g/mol
InChI Key: WDRLPGXWBQXLPI-SECBINFHSA-N
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Description

“(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 .

Scientific Research Applications

1. Synthesis and Characterization of Novel Heterocyclic Chalcones

  • Summary of Application: This research focuses on the synthesis of diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols . These compounds are used in the creation of heterocyclic chalcones.
  • Methods of Application: The process involves a base-catalysed Claisen–Schmidt condensation reaction . This reaction is used to construct the pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .
  • Results or Outcomes: The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data .

2. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris (1-phenyl-1H-pyrazol-5-yl)benzenes

  • Summary of Application: This research aims to understand the supramolecular environment of crystal structures to facilitate designing molecules with desirable properties . A series of 12 novel 1,3,5-tris (1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .
  • Methods of Application: The study involved the synthesis of 12 novel 1,3,5-tris (1-phenyl-1H-pyrazol-5-yl)benzenes . The supramolecular structures were analyzed using single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations .
  • Results or Outcomes: The obtained compounds did not present the formation of planar stacking interactions between benzenes in solid or liquid states . This was indicated by single crystal diffraction, DFT and QTAIM calculations, and concentration-dependent liquid-state 1H nuclear magnetic resonance (NMR) .

3. Wavefunction Matching in Quantum Physics

  • Summary of Application: This research focuses on solving challenging computational problems in quantum physics using a new method called wavefunction matching . This approach has applications in fields such as nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible .
  • Methods of Application: The method involves using wavefunction matching to solve computational problems . This approach is designed to solve problems where positive and negative weight contributions cancel each other out, resulting in inaccurate final predictions .
  • Results or Outcomes: The new wavefunction-matching approach has made calculations with realistic interactions possible .

4. Single-Atom Catalysts

  • Summary of Application: Single-atom catalysts, due to their excellent performance properties such as strong activity and high selectivity, have been widely used in various catalytic reactions . Exploring the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .
  • Methods of Application: The study involves the preparation and characterization of single-atom catalysts . These catalysts are used in various applications, including their potential in electrochemistry and photocatalytic reactions .
  • Results or Outcomes: The research has led to a better understanding of the structure and characteristics of single-atom catalysts, and has outlined future development directions for these catalysts .

5. Low-Field Bench Top 1H Nuclear Magnetic Resonance (LF-NMR) Relaxometry

  • Summary of Application: LF-NMR relaxometry instruments have been increasingly popular as analytical tools for engineering research . Magnetic resonance imaging (MRI), a more advanced approach to NMR technology, provides the researcher with images of the internal structure without any disruption to the sample .
  • Methods of Application: The method involves using a radio frequency (RF) pulse to create a temporary disturbance on a sample placed into another static magnetic field . The relaxation of the excited signal is then monitored, and various information on the object can be attained .
  • Results or Outcomes: The non-invasive and non-destructive nature coupled with the high discriminative power of LF-NMR and MRI, makes them invaluable tools of analysis for a wide range of applications in food science .

6. Applications of Silica-Based Nanoparticles

  • Methods of Application: The study involves the preparation and characterization of silica-based nanoparticles . These nanoparticles are used in various applications, including their potential in electrochemistry and photocatalytic reactions .
  • Results or Outcomes: The research has led to a better understanding of the structure and characteristics of silica-based nanoparticles, and has outlined future development directions for these nanoparticles .

Safety And Hazards

The safety information for “(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

(1R)-1-(1-phenylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRLPGXWBQXLPI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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